1-Boc-4-dimethylcarbamoylpiperazine

Description

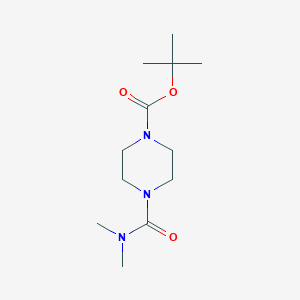

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627433 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-81-9 | |

| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Boc-4-dimethylcarbamoylpiperazine?

An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. We will delve into its structural characteristics, reactivity, safety protocols, and analytical methodologies, offering field-proven insights to facilitate its effective use in research and development.

Molecular Identity and Structure

This compound, also known as tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a dimethylcarbamoyl group on the other makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2][3] The Boc group provides a stable yet readily cleavable protecting element, allowing for selective reactions at the second nitrogen atom of the piperazine ring.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 307733-64-8 | [4] |

| Molecular Formula | C₁₃H₂₄N₂O₃ | [4] |

| Molar Mass | 256.34 g/mol | [4] |

| Appearance | Typically a solid | N/A |

| Storage Condition | 2-8°C, keep dry and sealed | [4][5] |

Chemical Reactivity and Stability

Stability: The compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated).[6]

Materials to Avoid:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6][7][8]

-

Strong Acids: Will readily cleave the Boc protecting group and can cause decomposition.[6][7]

-

Strong Reducing Agents: May react with the amide functionality.[7][9]

Hazardous Decomposition Products: Upon combustion, this organic compound is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[6][7]

Reactivity of Functional Groups:

-

Boc Group: The tert-butyloxycarbonyl group is a robust protecting group for the piperazine nitrogen. Its primary reactivity is its removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine. This deprotection is a cornerstone of its utility in multi-step synthesis.

-

Tertiary Amide: The dimethylcarbamoyl group is generally stable and unreactive under most conditions used for Boc deprotection. The amide bond is resistant to hydrolysis except under harsh acidic or basic conditions.

-

Piperazine Ring: The piperazine core is a common pharmacophore. The tertiary amines within the ring structure can react with electrophiles, but the electron-withdrawing nature of the adjacent Boc and carbamoyl groups reduces their nucleophilicity.

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, a scientist would use the following techniques for structural verification and purity assessment. The expected results are based on the known structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

-

A singlet around 2.8-3.0 ppm for the six protons of the two methyl groups on the dimethylcarbamoyl moiety.

-

Multiple signals in the 2.5-3.6 ppm range corresponding to the eight protons on the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals around 28 ppm for the three methyl carbons of the Boc group.

-

Signals for the two methyl carbons of the dimethylcarbamoyl group.

-

Signals in the 40-50 ppm range for the carbons of the piperazine ring.

-

A signal around 155 ppm for the carbonyl carbon of the Boc group.

-

A signal for the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 257.34. Common fragments would correspond to the loss of the tert-butyl group or the entire Boc group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the urethane (Boc) carbonyl.

-

Another strong band around 1630-1650 cm⁻¹ for the C=O stretch of the tertiary amide.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from structurally related Boc-protected piperazines and other laboratory chemicals.[7][8][9][10][11][12]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[6][10]

-

Skin and Body Protection: Wear a lab coat. Choose body protection based on the amount and concentration of the substance being handled.[6][10]

Handling Precautions:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[7][10]

-

Keep away from heat, sparks, and open flames.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[11][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][12]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10][11]

Spill and Leakage Procedures:

-

Use personal protective equipment.[11]

-

Sweep up the material and place it in a suitable, closed container for disposal.[6][8]

-

Avoid generating dust.[6]

Experimental Protocols

The utility of this compound in synthesis relies on the selective removal of the Boc group. Below is a standard protocol for this procedure and a general method for purity analysis.

Protocol 1: Boc-Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to yield the free secondary amine, 4-dimethylcarbamoylpiperazine, typically as a salt.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of a strong acid. Common choices are:

-

Trifluoroacetic acid (TFA), typically 5-10 equivalents, often used neat or with DCM.

-

A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane), typically 3-5 equivalents.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting product will be the salt of the deprotected piperazine (e.g., the TFA or HCl salt). It can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.

-

To obtain the free base, the salt can be dissolved in water, basified with a base like sodium hydroxide or sodium bicarbonate, and then extracted with an organic solvent.

-

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reverse-phase HPLC method suitable for assessing the purity of the title compound and for monitoring reaction progress.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

-

Detector: UV detector set to an appropriate wavelength (e.g., 210 nm or 220 nm).

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Linearly increase the percentage of Mobile Phase B to 95% over 10-15 minutes.

-

Hold at 95% B for 2-3 minutes.

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 220394-97-8 CAS MSDS (1-BOC-4-CBZ-AMINO-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications in the development of novel therapeutics, offering insights grounded in established scientific principles and field-proven expertise.

Core Compound Identification

Chemical Identity and Properties

tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-dimethylcarbamoylpiperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylcarbamoyl group at the 4-position. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by preventing unwanted reactions at the nitrogen atom.

| Property | Value | Source |

| CAS Number | 254905-58-3 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O₃ | |

| Molecular Weight | 256.34 g/mol | |

| Synonyms | tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, N-Boc-4-(dimethylcarbamoyl)piperidine, 1-Piperidinecarboxylic acid, 4-[(dimethylamino)carbonyl]-, 1,1-dimethylethyl ester |

Synthesis and Mechanism

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a multi-step process that leverages fundamental organic chemistry reactions. The following protocol is a robust and scalable method for its preparation, starting from commercially available materials.

Experimental Protocol: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Step 1: Boc Protection of 4-Piperidinecarboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the subsequent reaction.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The Boc anhydride reacts with the secondary amine of the piperidine ring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidinecarboxylic acid.

Step 2: Amide Coupling to form 1-Boc-4-dimethylcarbamoylpiperidine

-

Activation of the Carboxylic Acid: Dissolve the 1-Boc-4-piperidinecarboxylic acid from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), along with an amine base such as N,N-diisopropylethylamine (DIPEA).

-

Amine Addition: To the activated carboxylic acid, add a solution of dimethylamine.

-

Reaction Progression: Allow the reaction to stir at room temperature. The nucleophilic dimethylamine attacks the activated carbonyl carbon, forming the desired amide.

-

Monitoring and Completion: Track the formation of the product by TLC.

-

Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography on silica gel to afford the final product, 1-Boc-4-dimethylcarbamoylpiperidine, as a pure solid.

Caption: Synthetic workflow for 1-Boc-4-dimethylcarbamoylpiperidine.

Applications in Drug Development and Research

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of a dimethylcarbamoyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Role as a Versatile Intermediate

1-Boc-4-dimethylcarbamoylpiperidine serves as a crucial intermediate in the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for creating libraries of compounds for drug screening.

Pharmacological Relevance of Piperidine Carboxamides

Piperidine carboxamides have been identified as modulators of various biological targets, highlighting the potential therapeutic applications of derivatives of 1-Boc-4-dimethylcarbamoylpiperidine.

-

Ion Channel Modulation: Certain piperidine carboxamides have been shown to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.[4] Others have been identified as potent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain, itch, and respiratory diseases.[5]

-

Enzyme Inhibition: This class of compounds has also been investigated as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are involved in the endocannabinoid system and are targets for various therapeutic areas.[6]

The dimethylcarbamoyl moiety can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Caption: Conceptual signaling pathway modulation by a piperidine derivative.

Conclusion

1-Boc-4-dimethylcarbamoylpiperidine is a valuable and versatile building block for researchers and scientists in the field of drug development. Its straightforward synthesis and the pharmacological importance of the piperidine carboxamide scaffold make it a key component in the design and synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their discovery efforts.

References

- 1. 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | 254905-58-3 [chemicalbook.com]

- 2. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Synthesis pathways for 1-Boc-4-dimethylcarbamoylpiperazine.

An In-depth Technical Guide to the Synthesis of 1-Boc-4-dimethylcarbamoylpiperazine

Introduction

This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperazine core functionalized with a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl moiety, offers a versatile platform for drug discovery and development. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for selective reactions at the other positions of the piperazine ring. The dimethylcarbamoyl group, on the other hand, can influence the molecule's solubility, metabolic stability, and target-binding properties.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the detailed reaction protocols, explore the underlying chemical mechanisms, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in subsequent synthetic steps.

| Property | Value |

| Molecular Formula | C12H23N3O3 |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 439626-70-1 |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | Approx. 375 °C at 760 mmHg |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Synthetic Pathways

There are two primary and highly efficient synthetic routes to this compound, each with its own set of advantages and considerations.

Route 1: Carbamoylation of 1-Boc-piperazine

This is the most direct and widely employed method, starting from the commercially available 1-Boc-piperazine. The core of this synthesis is the nucleophilic addition of the unprotected secondary amine of 1-Boc-piperazine to dimethylcarbamoyl chloride.

Caption: Route 1: Carbamoylation of 1-Boc-piperazine.

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (Et3N, 1.5 eq).

-

Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL/g of starting material).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The triethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants and inert under reaction conditions. |

| Base | Triethylamine (Et3N) | Efficiently scavenges HCl byproduct without competing as a nucleophile. |

| Temperature | 0 °C to room temperature | Initial cooling controls the exothermicity of the reaction. |

| Stoichiometry | Slight excess of dimethylcarbamoyl chloride | Ensures complete consumption of the starting material. |

| Typical Yield | 85-95% | This route is highly efficient and generally provides high yields. |

Route 2: Boc Protection of 1-Dimethylcarbamoylpiperazine

An alternative approach involves the initial synthesis of 1-dimethylcarbamoylpiperazine followed by the protection of the remaining secondary amine with a Boc group. This route can be advantageous if 1-dimethylcarbamoylpiperazine is readily available or if a different protecting group strategy is desired initially.

Caption: Route 2: Boc Protection of 1-Dimethylcarbamoylpiperazine.

-

Reaction Setup: Dissolve 1-dimethylcarbamoylpiperazine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL/g of starting material).

-

Addition of Reagents: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq).

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 mL/g of starting material).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

This reaction follows the standard mechanism for the Boc protection of amines. The secondary amine of 1-dimethylcarbamoylpiperazine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The bicarbonate base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.

| Parameter | Condition | Rationale |

| Solvent | THF/Water | The biphasic system allows for good solubility of both the organic and inorganic reagents. |

| Base | Sodium Bicarbonate (NaHCO3) | A mild and effective base for this transformation. |

| Temperature | Room temperature | The reaction proceeds efficiently without the need for heating or cooling. |

| Stoichiometry | Slight excess of (Boc)2O | Ensures complete protection of the starting amine. |

| Typical Yield | 90-98% | Boc protection reactions are generally high-yielding. |

Purification and Characterization

Independent of the chosen synthetic route, the final product should be rigorously purified and characterized to ensure its suitability for downstream applications.

-

Purification: Column chromatography on silica gel is the most common method for achieving high purity. A gradient elution starting from a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization can also be employed for further purification.

-

Characterization: The identity and purity of this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra will confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the carbonyl stretches of the Boc and carbamoyl groups.

-

Safety Considerations

-

Dimethylcarbamoyl chloride: Is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with care and appropriate PPE.

-

Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. All operations should be conducted away from ignition sources in a well-ventilated area.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, high-yielding pathways. The choice between carbamoylation of 1-Boc-piperazine and Boc protection of 1-dimethylcarbamoylpiperazine will largely depend on the availability and cost of the starting materials. Both routes utilize standard organic chemistry transformations and purification techniques, making this valuable building block readily accessible to the medicinal chemistry community. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.

The Strategic Core: A Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-dimethylcarbamoylpiperazine, a key intermediate in contemporary medicinal chemistry, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular focus on its role as a foundational building block for targeted therapeutics. Detailed experimental protocols and mechanistic insights are presented to empower researchers in leveraging this scaffold for the development of novel pharmaceutical agents.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution, influencing solubility, basicity, and receptor interactions. The chair conformation of the piperazine ring allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a strategic handle for selective functionalization, enabling the synthesis of complex asymmetrical derivatives.[2]

This guide focuses on a particularly valuable derivative, this compound. The dimethylcarbamoyl moiety introduces a stable, polar amide group that can participate in hydrogen bonding interactions with protein targets, often enhancing binding affinity and modulating pharmacokinetic properties. This technical guide will delve into the synthesis, characterization, and application of this important building block.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of 1-Boc-piperazine with a suitable dimethylcarbamoylating agent. A common and efficient method involves the use of dimethylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-piperazine

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 to 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.0 to 1.2 equivalents) to the cooled solution. The addition should be dropwise to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₃N₃O₃ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in literature. |

| Boiling Point | Data not consistently available in literature. |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.45-3.35 (m, 4H, piperazine protons adjacent to the Boc group)

-

δ 3.30-3.20 (m, 4H, piperazine protons adjacent to the carbamoyl group)

-

δ 2.89 (s, 6H, N(CH₃)₂)

-

δ 1.47 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 165.5 (C=O, carbamoyl)

-

δ 154.7 (C=O, Boc)

-

δ 79.8 (C(CH₃)₃)

-

δ 46.0 (piperazine carbons)

-

δ 36.5 (N(CH₃)₂)

-

δ 28.4 (C(CH₃)₃)

-

-

Mass Spectrometry (ESI+): m/z 258.18 [M+H]⁺

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The dimethylcarbamoyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

Role in the Synthesis of Kinase Inhibitors

Numerous patents and research articles describe the use of this compound as a key intermediate in the synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases. For instance, this moiety is often incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[3]

Diagram of a General Kinase Inhibitor Synthesis:

Caption: A generalized synthetic route to kinase inhibitors utilizing the this compound scaffold.

Case Study: Intermediate in the Synthesis of Edoxaban Precursors

While not a direct precursor, structurally related compounds containing a dimethylcarbamoyl moiety attached to a cyclic amine are crucial intermediates in the synthesis of anticoagulants like Edoxaban. A patent (CA3087004A1) describes the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for Edoxaban. This highlights the pharmaceutical industry's interest in the dimethylcarbamoyl-substituted cyclic amine scaffold for developing bioactive molecules.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, combined with the desirable properties conferred by the dimethylcarbamoylpiperazine moiety, makes it an attractive starting material for the development of novel therapeutics. The continued exploration of this scaffold in the design of kinase inhibitors and other targeted therapies is expected to yield new and improved drug candidates in the future. As our understanding of disease biology deepens, the strategic application of such well-defined molecular scaffolds will remain a cornerstone of successful drug discovery programs.

References

The Strategic Utility of 1-Boc-4-dimethylcarbamoylpiperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its significance in imparting favorable pharmacokinetic and pharmacodynamic properties. This technical guide delves into the potential research applications of a specific, yet underexplored derivative: 1-Boc-4-dimethylcarbamoylpiperazine. While direct literature on this compound is sparse, its molecular architecture—combining the versatile 1-Boc-piperazine building block with a dimethylcarbamoyl moiety—suggests a wealth of opportunities for synthetic elaboration and the generation of new chemical entities with therapeutic potential. This document will explore the synthesis, chemical properties, and, most importantly, the prospective applications of this compound as a strategic intermediate in drug discovery programs targeting a spectrum of diseases, from central nervous system disorders to oncology and infectious diseases.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] The piperazine core can influence a molecule's polarity, lipophilicity, and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Furthermore, the two nitrogen atoms provide handles for synthetic modification, allowing for the creation of diverse chemical libraries.

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, yielding 1-Boc-piperazine, is a common and critical strategy in organic synthesis. This protecting group deactivates one of the nitrogen atoms, enabling selective functionalization of the other.[1][5] This controlled reactivity is paramount in the multi-step synthesis of complex drug molecules.[5]

Physicochemical Properties and Synthesis of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H23N3O3 | - |

| Molecular Weight | 257.33 g/mol | - |

| Appearance | Likely a white to off-white solid | [1] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. | [1] |

The synthesis of this compound can be readily achieved through a standard acylation reaction starting from the commercially available 1-Boc-piperazine.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1-Boc-piperazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution and stir.

-

Acylation: Slowly add dimethylcarbamoyl chloride (1.05 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

Safety, handling, and storage recommendations for 1-Boc-4-dimethylcarbamoylpiperazine.

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-Boc-4-dimethylcarbamoylpiperazine

A Note on Scientific Diligence

The following guide provides comprehensive safety, handling, and storage recommendations for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the information herein is synthesized from data on structurally analogous compounds, including Boc-protected piperazines, piperidines, and carbamates. This approach, rooted in established principles of chemical safety, provides a robust framework for risk mitigation. Researchers should, however, always supplement this guide with a careful evaluation of the specific conditions of their experiments.

Section 1: Compound Identification and Hazard Classification

1.1. Chemical Identity

-

Chemical Name: tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate

-

Common Synonyms: this compound

-

Molecular Formula: C12H23N3O3

-

Molecular Weight: 257.33 g/mol

-

CAS Number: 254905-58-3 (for the piperidine analog tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate)

1.2. Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications[1][2][3][4]:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Class | GHS Hazard Statement | Source Analogs |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 1-Boc-4-AP, N-Boc-4-Piperidone[2][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 1-Boc-4-AP, (S)-1-Boc-4-(aminocarboxymethyl)piperidine[2][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 1-Boc-4-AP, (S)-1-Boc-4-(aminocarboxymethyl)piperidine[2][5] |

| STOT - Single Exposure | H335: May cause respiratory irritation | 1-Boc-4-AP, (S)-1-Boc-4-(aminocarboxymethyl)piperidine[2][5] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control is paramount when handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

2.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[6][7].

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[8].

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1][7].

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Follow the manufacturer's specifications for breakthrough time and permeation rates[6][9].

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary[10].

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][7].

Caption: PPE selection workflow for handling this compound.

Section 3: Safe Handling and Storage Protocols

3.1. Handling

-

Avoid all personal contact, including the inhalation of dust or vapors[10][11].

-

Wash hands and any exposed skin thoroughly after handling[1][9].

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored[11].

-

Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities[6][9].

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[10][11].

3.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[6][12].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][13].

-

Store in a secure area, accessible only to authorized personnel[12][14].

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists[10][12].

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[10][14].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][14][15].

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 2. Ensure adequate ventilation. Avoid breathing dust or vapors[6][9][15].

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be toxic to aquatic life[6][12].

-

Methods for Containment and Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal[13][14][16].

-

For larger spills, dike the area to prevent spreading. Use a wet method or a vacuum with a HEPA filter to clean up solid material to avoid generating dust.

-

Clean the spill area thoroughly with soap and water, and collect the cleaning materials for proper disposal.

-

Caption: Workflow for responding to a spill of this compound.

Section 5: Fire-Fighting Measures and Stability

5.1. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][15].

-

Specific Hazards: In case of fire, poisonous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced[1].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1].

5.2. Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions[8][17].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[1][17].

-

Hazardous Polymerization: Hazardous polymerization does not occur[1].

Section 6: Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal: Dispose of this material as hazardous waste through a licensed professional waste disposal service[14][18]. Do not empty into drains or the environment[1][6].

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly[14][18].

References

- 1. fishersci.com [fishersci.com]

- 2. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. coolingtowerchemicals.com [coolingtowerchemicals.com]

- 13. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. benchchem.com [benchchem.com]

- 15. lookchem.com [lookchem.com]

- 16. agilent.com [agilent.com]

- 17. peptide.com [peptide.com]

- 18. capotchem.cn [capotchem.cn]

The Enigmatic Core: A Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine in Drug Discovery

Preamble: Navigating the Known Unknowns

In the landscape of modern medicinal chemistry, the journey of a molecule from a mere structural concept to a clinically impactful therapeutic is both arduous and uncertain. This guide delves into the technical understanding of 1-Boc-4-dimethylcarbamoylpiperazine , a molecule that, while not extensively characterized in public-domain literature for its specific biological mechanism of action, represents a significant scaffold in the broader context of drug discovery. Its constituent parts—the Boc-protected piperazine and the dimethylcarbamoyl group—are staples in the medicinal chemist's toolkit. This document, therefore, serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a deep dive into the potential mechanisms of action, plausible biological targets, and the experimental pathways to elucidate its function. Our exploration will be grounded in the established pharmacology of the piperazine moiety and related structures, providing a robust framework for future investigation.

Section 1: Deconstructing the Molecular Architecture

The structure of this compound is a deliberate convergence of functional groups designed for specific purposes in synthetic and medicinal chemistry.

-

The Piperazine Ring : A six-membered heterocycle with two opposing nitrogen atoms, the piperazine core is a privileged scaffold in drug design.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier.[3] The two nitrogen atoms offer synthetic handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's biological activity.[1]

-

The Boc Protecting Group (tert-Butoxycarbonyl) : The Boc group is a common protecting group for amines. Its presence on one of the piperazine nitrogens renders it temporarily unreactive, allowing for selective modification of the other nitrogen. This is a crucial feature in multi-step syntheses of complex drug candidates.

-

The Dimethylcarbamoyl Moiety : This functional group can influence a molecule's solubility, polarity, and ability to form hydrogen bonds. Carbamates are found in numerous approved drugs and can contribute to a molecule's binding affinity for its biological target.

The combination of these elements suggests that this compound is likely a versatile intermediate in the synthesis of more complex pharmaceutical agents rather than an end-product with inherent biological activity.[4][5] Its structure is optimized for further chemical elaboration.

Section 2: Plausible Biological Targets and Inferred Mechanisms of Action

While direct evidence for the biological activity of this compound is scarce, the extensive body of research on piperazine derivatives allows us to postulate potential areas of investigation. Piperazine-containing molecules have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][2][6]

Central Nervous System (CNS) Targets

The piperazine scaffold is a common feature in drugs targeting the CNS.[2][3] This is largely due to its ability to interact with various neurotransmitter receptors.

-

Dopamine and Serotonin Receptors : Many antipsychotic and antidepressant drugs are piperazine derivatives that act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT) receptors.[2]

-

Sigma Receptors : Piperazine-based compounds have also been investigated as ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric disorders.[7]

A logical first step in characterizing this compound would be to screen it against a panel of CNS receptors after deprotection of the Boc group to free the secondary amine, which is often crucial for receptor interaction.

Enzyme Inhibition

Piperazine derivatives have also been identified as inhibitors of various enzymes.

-

Kinase Inhibition : The piperazine ring is a key structural component in numerous approved kinase inhibitors used in cancer therapy, where it often serves as a linker to orient other functional groups within the ATP-binding pocket of the kinase.[3]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Recent studies have explored piperazine derivatives as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism, for the treatment of diabetes.[8]

Antimicrobial and Antiparasitic Activity

The piperazine heterocycle is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents.[1][6] The nitrogen atoms can be crucial for interacting with targets within pathogens.

Section 3: A Roadmap for Mechanistic Elucidation: Experimental Protocols

For a novel compound like this compound, a systematic approach is required to uncover its potential biological activity. The following outlines a logical experimental workflow.

Initial Synthesis and Characterization

The first step involves the synthesis and purification of the compound. While the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

-

Starting Material : 1-Boc-piperazine.

-

Reagent : Dimethylcarbamoyl chloride.

-

Solvent : A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Procedure :

-

Dissolve 1-Boc-piperazine in the chosen solvent.

-

Add the base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add dimethylcarbamoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Characterization : Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Screening and Target Identification

Once a pure sample is obtained, a broad in vitro screening campaign is the most efficient way to identify potential biological activity.

Protocol 2: Broad-Spectrum In Vitro Screening

-

Primary Screening :

-

Submit the compound to a comprehensive panel of receptor binding assays, focusing on CNS targets (dopamine, serotonin, adrenergic, histamine, and sigma receptors) due to the prevalence of the piperazine scaffold in neuropharmacology.[2][7]

-

Include a panel of kinase inhibition assays, as piperazine is a known kinase hinge-binding motif.[3]

-

Screen against a panel of common enzymes, such as DPP-IV, acetylcholinesterase, and various proteases.[8]

-

-

Phenotypic Screening :

Structure-Activity Relationship (SAR) Studies

Should any "hits" emerge from the initial screening, the next phase involves synthesizing and testing analogs to establish a structure-activity relationship.

Workflow for SAR Studies

Caption: A workflow for establishing Structure-Activity Relationships.

Section 4: Physicochemical and Pharmacokinetic Considerations

The piperazine and piperidine rings are foundational scaffolds in medicinal chemistry due to their ability to confer favorable pharmacokinetic properties.[3]

| Property | Piperazine Moiety | Implication for this compound |

| Basicity (pKa) | Two basic nitrogen atoms. | Can be protonated at physiological pH, potentially improving aqueous solubility. |

| Lipophilicity (logP) | Generally hydrophilic. | The Boc group and dimethylcarbamoyl moiety will increase lipophilicity, potentially improving membrane permeability. |

| Metabolic Stability | Can be susceptible to N-dealkylation. | The Boc group is generally stable, but the piperazine ring itself can be a site of metabolism. |

Conclusion: A Scaffold of Opportunity

While the specific mechanism of action of this compound in biological systems remains to be elucidated, its chemical structure places it firmly within a class of compounds with immense therapeutic potential.[1][4] This guide has provided a comprehensive overview of the plausible biological targets and a clear experimental roadmap for its characterization. The journey to understanding the full potential of this molecule requires a systematic and multi-faceted approach, starting with broad screening and progressing to detailed mechanistic studies and lead optimization. For the dedicated researcher, this compound represents not just a single molecule, but a gateway to novel therapeutic discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate_TargetMol [targetmol.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 8. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine: Synthesis, Significance, and Application in Modern Drug Discovery

Introduction: A Tale of Two Moieties – The Strategic Union of a Privileged Scaffold and a Bioactive Functionality

In the landscape of modern medicinal chemistry, the strategic assembly of molecular building blocks is paramount to the discovery and development of novel therapeutic agents. 1-Boc-4-dimethylcarbamoylpiperazine, a compound at the intersection of protecting group chemistry and bioactive scaffold design, exemplifies this principle. This technical guide delves into the discovery, history, synthesis, and applications of this versatile intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in the pharmaceutical sciences.

The structure of this compound marries two critical components: the piperazine ring and the dimethylcarbamoyl group, with the former transiently protected by a tert-butoxycarbonyl (Boc) group. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide spectrum of diseases, including those affecting the central nervous system (CNS), infectious agents, and cancers.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for orienting other pharmacophoric elements.[1]

The dimethylcarbamoyl group, on the other hand, is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets and contribute to the overall metabolic stability and pharmacokinetic profile of a drug molecule. Its incorporation into drug candidates is a common strategy in medicinal chemistry.

The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthetic utility of this compound. By temporarily masking one of the nitrogen atoms of the piperazine ring, it allows for selective functionalization at the other nitrogen, a critical step in the multi-step synthesis of complex drug molecules. This guide will explore the synergy of these three components, providing a detailed narrative of the discovery, synthesis, and application of this compound.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise moment of the first synthesis of this compound is not explicitly documented in a singular, seminal publication, a common fate for many valuable yet specialized synthetic intermediates. Its emergence is intrinsically linked to the broader evolution of piperazine chemistry and the widespread adoption of the Boc protecting group in organic synthesis.

The historical trajectory of piperazine in medicine is rich and varied. Initially explored for its purported ability to dissolve uric acid, it later found significant application as an anthelmintic agent in the mid-20th century.[2] However, its true potential was unlocked as medicinal chemists began to appreciate its value as a core structural motif in drug design. The ability to substitute at both nitrogen atoms of the piperazine ring provided a powerful tool for modulating the pharmacological properties of molecules, leading to the development of numerous drugs across diverse therapeutic areas.[1][2]

Parallel to the rise of piperazine in drug discovery was the development of robust protecting group strategies. The tert-butoxycarbonyl (Boc) group, in particular, became a cornerstone of modern organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allowed for the selective manipulation of poly-functional molecules, a necessity in the intricate synthetic routes required for complex pharmaceutical agents.

The conceptualization of this compound, therefore, arose from the confluence of these two streams of chemical innovation. As the demand for more complex and precisely functionalized piperazine derivatives grew, the need for intermediates that allowed for the sequential introduction of different substituents became critical. The synthesis of this compound represents a logical and strategic step in this evolution, providing a readily available building block for the introduction of a dimethylcarbamoyl-functionalized piperazine moiety.

Synthetic Strategies: A Protocol-Driven Approach

The synthesis of this compound is a testament to the principles of modern organic synthesis, relying on well-established and reliable reactions. The most direct and commonly employed route involves the reaction of 1-Boc-piperazine with dimethylcarbamoyl chloride.

Core Synthetic Pathway

The fundamental transformation involves the acylation of the free secondary amine of 1-Boc-piperazine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid generated during the reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Boc-piperazine

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.

Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 57260-71-6 |

| Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.54 | 79-44-7 |

| This compound | C₁₂H₂₃N₃O₃ | 257.33 | 215453-81-9 |

Applications in Drug Discovery and Development: The Cariprazine Case Study

The utility of this compound as a building block in medicinal chemistry is best illustrated by its implicit role in the synthesis of complex pharmaceutical agents. While its direct use as a starting material may not always be explicitly stated in the primary literature, the structural motif it represents is found in approved drugs. A prime example is the antipsychotic drug Cariprazine .

Cariprazine is a dopamine D₃/D₂ receptor partial agonist with a preference for the D₃ receptor, and it is approved for the treatment of schizophrenia and bipolar disorder.[3] The chemical structure of Cariprazine features a dimethylcarbamoyl moiety attached to a piperazine ring, which is in turn linked to a larger molecular scaffold.

While various synthetic routes to Cariprazine have been developed, a key step in several approaches involves the introduction of the dimethylcarbamoyl group.[4][5] For instance, a common strategy involves the reaction of a deprotected piperazine intermediate with dimethylcarbamoyl chloride to form the final drug molecule.[5] The synthesis of this compound provides a stable, protected precursor that can be readily incorporated into a larger synthetic scheme, followed by deprotection of the Boc group to reveal the reactive secondary amine for subsequent elaboration.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-二甲基哌嗪-1-甲酰胺 | N,N-Dimethylpiperazine-1-carboxamid | 41340-78-7 - 乐研试剂 [leyan.com]

- 3. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 5. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-4-dimethylcarbamoylpiperazine in Peptide Synthesis

Introduction: A Novel Scaffold for Peptide Modification

In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-natural amino acids and synthetic scaffolds is a cornerstone of innovation. These modifications are pivotal for enhancing peptide stability, modulating conformational dynamics, and improving pharmacokinetic profiles. 1-Boc-4-dimethylcarbamoylpiperazine emerges as a versatile building block for such applications. Its structure, featuring a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group, and a dimethylcarbamoyl moiety, offers a unique combination of properties for peptide chemists.

The piperazine ring can be envisioned as a dipeptide isostere or a rigid spacer, capable of inducing specific turns or secondary structures within a peptide sequence. The Boc protecting group is a well-established amine protecting group in peptide synthesis, particularly in solution-phase synthesis and for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[] The dimethylcarbamoyl group is a chemically stable amide functionality that can influence the solubility and hydrogen bonding capacity of the final peptide.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed utilization of this compound in peptide synthesis, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its successful application.

| Property | Value | Source |

| Molecular Formula | C12H23N3O3 | Inferred from structure |

| Molecular Weight | 257.33 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in DMF, DCM, NMP | Common solvents for peptide synthesis |

| Storage | 2-8°C, under inert atmosphere | [2] |

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood.

Proposed Mechanism of Action and Strategic Application in Peptide Synthesis

The primary proposed application of this compound is as a building block to be incorporated into a growing peptide chain during SPPS. The Boc-protected secondary amine of the piperazine ring allows for its coupling to the N-terminus of a resin-bound peptide. Following incorporation, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then participate in the subsequent coupling of the next amino acid.

This building block can be strategically employed to:

-

Introduce conformational rigidity: The cyclic nature of the piperazine ring restricts the conformational freedom of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[3]

-

Act as a dipeptide mimic: The piperazine scaffold can replace two amino acid residues, altering the spacing and orientation of side chains.

-

Enhance proteolytic stability: The introduction of a non-natural, N-substituted moiety can render the adjacent peptide bonds less susceptible to enzymatic degradation.

-

Modulate solubility and bioavailability: The dimethylcarbamoyl group can influence the overall polarity and hydrogen bonding properties of the peptide.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and are proposed for the incorporation of this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis - Resin Preparation and Fmoc Deprotection

This initial protocol details the standard steps for preparing the solid support and removing the N-terminal Fmoc protecting group from the growing peptide chain prior to coupling with this compound.

-

Resin Swelling: Place the desired amount of Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. . Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

Protocol 2: Coupling of this compound

This protocol describes the activation and coupling of the building block to the deprotected N-terminus of the resin-bound peptide.

-

Pre-activation of the Carboxylic Acid: This protocol assumes the preceding amino acid's carboxylic acid is to be coupled to the free amine of a deprotected piperazine on the resin. However, as this compound does not have a carboxylic acid to activate, it will be coupled to the N-terminus of the growing peptide chain. Therefore, the preceding step would be the deprotection of the N-terminal Fmoc group of the peptide on the resin. The following steps detail the coupling of a subsequent amino acid to the deprotected piperazine nitrogen. For the initial coupling of the piperazine unit, it would be treated as an amine component. To incorporate the piperazine unit itself, one would couple a pre-activated amino acid to the resin-bound piperazine's secondary amine. The protocol below is adjusted to reflect the coupling of an amino acid to the piperazine nitrogen after its incorporation and deprotection. For the initial coupling of the piperazine building block, a different strategy would be needed, such as reductive amination if coupling to an aldehyde-functionalized resin, or coupling to a pre-activated resin. Assuming the piperazine is already on the resin and the Boc group has been removed, the following protocol applies for adding the next amino acid.

Correction and clarification: The intended use is to incorporate the piperazine building block into the peptide chain. This means the free secondary amine of the piperazine (after Boc deprotection) will be the nucleophile attacking the activated carboxyl group of the next amino acid to be added. The protocol below is for the coupling of an Fmoc-protected amino acid to the deprotected piperazine nitrogen on the resin.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.

-

Add the activated amino acid solution to the resin containing the deprotected piperazine nitrogen.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: After the coupling reaction is complete, drain the solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

-

Monitoring the Coupling Reaction: A small sample of the resin can be taken for a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively, to ensure the coupling reaction has gone to completion.

Workflow Diagram for Incorporation

Caption: Workflow for incorporating this compound in SPPS.

Data and Expected Outcomes

The successful incorporation of this compound should be confirmed by mass spectrometry of the cleaved peptide. The expected mass increase will correspond to the mass of the piperazine moiety minus the elements of water.

| Step | Expected Mass Change | Analytical Method |

| Coupling of Piperazine Unit | + 257.33 Da (minus H2O) | LC-MS of cleaved peptide |

| Boc Deprotection | - 100.12 Da | Not typically monitored mid-synthesis |

| Final Peptide | M + 156.21 Da | LC-MS |

Purity Analysis: The purity of the final peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). The incorporation of the piperazine unit may alter the retention time of the peptide compared to its linear analogue.

Causality and Experimental Choices

-

Choice of Coupling Reagent: HBTU/HOBt is a standard and efficient coupling reagent system that minimizes racemization.[4] For sterically hindered couplings, which may be the case with the secondary amine of the piperazine, stronger coupling reagents like HATU or the use of microwave-assisted synthesis could be considered.

-

Orthogonal Protection: The use of a Boc-protected building block within an Fmoc-based synthesis strategy is a classic example of orthogonal protection. The Fmoc groups are removed with a base (piperidine), while the Boc group is stable to these conditions and is removed with an acid (TFA). This allows for selective deprotection and chain elongation.[]

-

Monitoring Secondary Amine Coupling: The Kaiser test, which detects primary amines, will be negative after the piperazine unit is coupled. A chloranil test is necessary to monitor the presence of the secondary amine of the piperazine before the next coupling step.

Troubleshooting